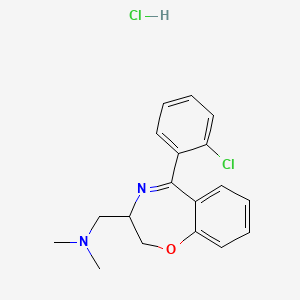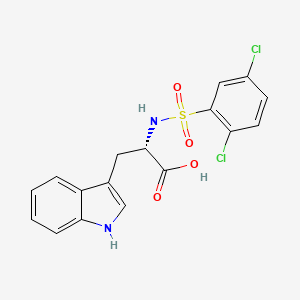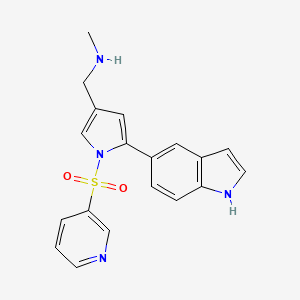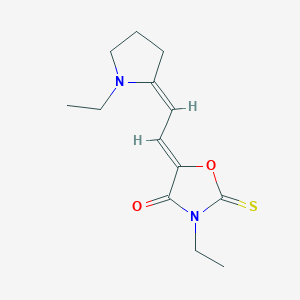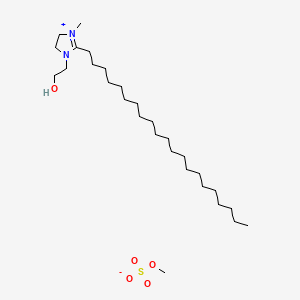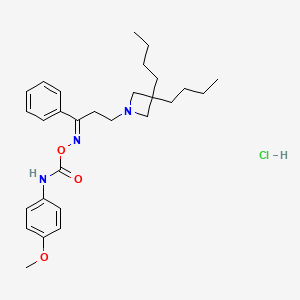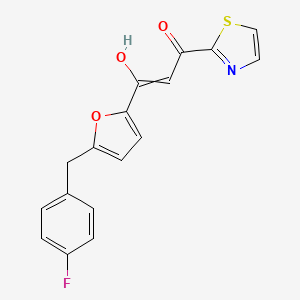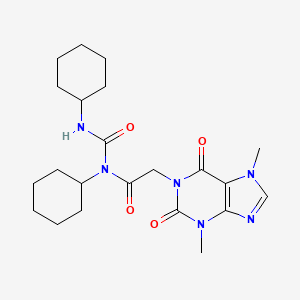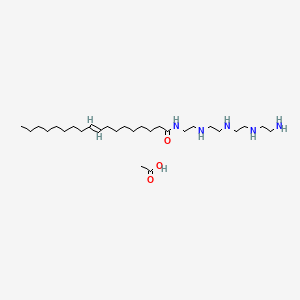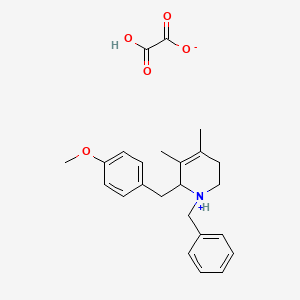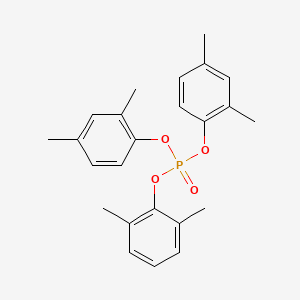
Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester is an organophosphorus compound characterized by the presence of three aromatic rings substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester typically involves the esterification of phosphoric acid with the corresponding phenols. The reaction is usually carried out under acidic conditions, often using a catalyst to facilitate the esterification process. Common catalysts include sulfuric acid or hydrochloric acid. The reaction is performed at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to obtaining a high-quality product. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoric acid esters.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorylation.
Industry: It is used in the production of flame retardants and plasticizers due to its thermal stability and flame-retardant properties.
Mechanism of Action
The mechanism by which phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can act as a phosphorylation agent, transferring its phosphate group to specific substrates. This process is crucial in various biochemical pathways, including signal transduction and energy metabolism.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, bis(2,6-dimethylphenyl) 4-methylphenyl ester
- Phosphoric acid, bis(2,6-dimethylphenyl) phenyl ester
Uniqueness
Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with other molecules. This distinct structure can result in different chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
86864-91-7 |
|---|---|
Molecular Formula |
C24H27O4P |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
bis(2,4-dimethylphenyl) (2,6-dimethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-16-10-12-22(20(5)14-16)26-29(25,27-23-13-11-17(2)15-21(23)6)28-24-18(3)8-7-9-19(24)4/h7-15H,1-6H3 |
InChI Key |
SFRAAVNRABYQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=CC=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




